Aziridin-1-yldiphenylphosphine oxide
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Overview
Description
Aziridin-1-yldiphenylphosphine oxide is a compound that features an aziridine ring bonded to a diphenylphosphine oxide group. Aziridines are three-membered nitrogen-containing rings known for their significant ring strain, which makes them highly reactive. The diphenylphosphine oxide group is a phosphorus-containing moiety that adds unique chemical properties to the compound. This combination of aziridine and diphenylphosphine oxide makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yldiphenylphosphine oxide typically involves the reaction of aziridine with diphenylphosphine oxide under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yldiphenylphosphine oxide undergoes various types of chemical reactions due to the reactive nature of the aziridine ring and the diphenylphosphine oxide group. Some common reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different amine derivatives.
Oxidation: The diphenylphosphine oxide group can undergo oxidation reactions, forming phosphine oxides with higher oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Solvents: Acetonitrile, dichloromethane
Catalysts: Lewis acids, bases like triethylamine
Major Products Formed
The major products formed from these reactions include various amine derivatives, phosphine oxides, and substituted aziridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aziridin-1-yldiphenylphosphine oxide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a potential inhibitor of biological pathways.
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of Aziridin-1-yldiphenylphosphine oxide involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function. The diphenylphosphine oxide group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Azetidine: Another three-membered nitrogen-containing ring with similar reactivity but different chemical properties.
N-tert-butylsulfinyl ketimine derivatives: Used in diastereoselective aziridination reactions.
Uniqueness
Aziridin-1-yldiphenylphosphine oxide is unique due to the combination of the aziridine ring and the diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
14839-78-2 |
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Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
1-diphenylphosphorylaziridine |
InChI |
InChI=1S/C14H14NOP/c16-17(15-11-12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
XBDGFRDNSRXZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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